Oxyphenisatine-d8 Oxyphenisatine-d8
Brand Name: Vulcanchem
CAS No.:
VCID: VC0210915
InChI:
SMILES:
Molecular Formula: C₂₀H₇D₈NO₃
Molecular Weight: 325.39

Oxyphenisatine-d8

CAS No.:

Cat. No.: VC0210915

Molecular Formula: C₂₀H₇D₈NO₃

Molecular Weight: 325.39

* For research use only. Not for human or veterinary use.

Oxyphenisatine-d8 -

Specification

Molecular Formula C₂₀H₇D₈NO₃
Molecular Weight 325.39

Introduction

Chemical Properties and Structure

Molecular Information

Oxyphenisatine-d8 possesses distinct chemical properties that define its behavior in research applications. The following table presents the key molecular characteristics of the compound:

PropertyValue
CAS NumberNot specified
VCIDVC16655808
Molecular FormulaC20H15NO3
Molecular Weight325.4 g/mol
IUPAC Name3,3-bis(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-1H-indol-2-one
PubChem Compound ID162642055

Table 1: Key Molecular Properties of Oxyphenisatine-d8

The molecular formula indicates that while the compound contains deuterium atoms, they are included within the hydrogen count in the standard formula notation. The molecular weight reflects the slightly increased mass contributed by the deuterium atoms compared to the non-deuterated oxyphenisatin.

Historical Context

Development and Medical Use of Parent Compound

To understand Oxyphenisatine-d8, it is essential to examine the history of its parent compound, oxyphenisatin. Originally developed as a pharmaceutical agent, oxyphenisatin was widely used as a stimulant laxative in the mid-20th century. It belonged to a class of diphenolic laxatives that included other compounds such as bisacodyl (Dulcolax) .

Oxyphenisatin functioned by increasing intestinal motility, primarily through direct action on intestinal smooth muscle, making it effective for treating constipation. During this period, it was considered a standard treatment option and was widely prescribed.

Comparative Analysis with Related Compounds

Comparison with Oxyphenisatin

Oxyphenisatin, the non-deuterated parent compound, shares the same basic molecular structure as Oxyphenisatine-d8 but features hydrogen atoms rather than deuterium at specific positions . While both compounds exhibit similar pharmacological properties, the deuterated version offers distinct advantages for analytical studies without significantly altering biological activity.

Key differences include:

  • Slightly increased molecular weight in Oxyphenisatine-d8 due to deuterium atoms

  • Enhanced detectability in mass spectrometry for the deuterated variant

  • Identical pharmacological mechanism but superior research utility for the deuterated form

  • Different regulatory status: oxyphenisatin was withdrawn from clinical use, while Oxyphenisatine-d8 was developed specifically for research applications

These distinctions highlight the specialized research purpose of Oxyphenisatine-d8 compared to its parent compound's historical therapeutic application .

Comparison with Other Deuterated Compounds

Within the broader landscape of deuterated pharmaceutical compounds, Oxyphenisatine-d8 represents one example of how isotopic substitution can enhance research capabilities. While specific comparative data on other deuterated analogs is limited in the available literature, the principles applied to Oxyphenisatine-d8 reflect standard approaches in the development of deuterated compounds for research.

Deuteration typically offers several advantages:

  • Enhanced metabolic stability in some cases

  • Improved analytical detection capabilities

  • Potential reduction in certain toxicities while maintaining efficacy

  • Superior capability for tracking compound distribution and elimination

These characteristics make deuterated compounds valuable tools in pharmaceutical research, with Oxyphenisatine-d8 exemplifying this utility specifically for studies related to gastrointestinal function and hepatic metabolism.

Future Research Directions

Developmental Opportunities for Enhanced Analogs

The structural foundation of Oxyphenisatine-d8 presents opportunities for further modification to create improved research tools with enhanced specificity or reduced toxicity profiles. Potential developments might include:

  • Additional deuteration at different positions to facilitate more specific metabolic tracking

  • Structural modifications to enhance selectivity for particular biological targets

  • Development of conjugates for targeted delivery in research applications

  • Creation of analogs with improved safety profiles while maintaining research utility

Such developments could expand the research utility of oxyphenisatin-based compounds while addressing historical safety concerns associated with the parent molecule.

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